Head-to-Head mGluR2 PAM Potency: 5-Butyl vs. 5-Hexyl Congener in Identical FLIPR Assay
In a direct comparison using the same assay platform — allosteric modulation of human mGluR2 expressed in CHO dhfr cells co-expressing G-protein Galpha16, assessed as potentiation of glutamate-induced calcium flux — 5-butyl-3-phenyloxazolidin-2-one exhibits an EC50 of 1,300 nM, while its closest 5-alkyl homolog, (R)-5-hexyl-3-phenyloxazolidin-2-one, exhibits an EC50 of 450 nM [1][2]. This represents a 2.89-fold potency advantage for the 5-hexyl analog, confirming that the 5-butyl chain length is suboptimal for mGluR2 PAM activity relative to longer alkyl chains. The 5-butyl compound thus serves as a defined lower-potency control or SAR probe within the 3-phenyl oxazolidinone series.
| Evidence Dimension | mGluR2 positive allosteric modulator potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1,300 nM (1.30E+3 nM) |
| Comparator Or Baseline | (R)-5-hexyl-3-phenyloxazolidin-2-one: EC50 = 450 nM |
| Quantified Difference | 2.89-fold lower potency for the 5-butyl compound |
| Conditions | Human mGluR2 expressed in CHO dhfr cells co-expressing Galpha16; FLIPR calcium flux assay; allosteric potentiation of glutamate response |
Why This Matters
This quantifies the precise SAR penalty of shortening the 5-alkyl chain from hexyl to butyl, enabling rational selection of the 5-butyl compound as a lower-potency tool compound or fragment for mGluR2 PAM optimization campaigns.
- [1] BindingDB Entry BDBM50318344. 5-butyl-3-phenyloxazolidin-2-one (CHEMBL1095703). EC50 1.30E+3 nM for human mGluR2 PAM. ChEMBL/Merck Research Laboratories, 2010. View Source
- [2] BindingDB Entry BDBM50318312. (R)-5-hexyl-3-phenyloxazolidin-2-one (CHEMBL1094762). EC50 450 nM for human mGluR2 PAM. ChEMBL/Merck Research Laboratories, 2010. View Source
